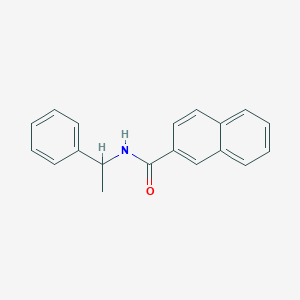

2-Naphthalenecarboxamide, N-(1-phenylethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Naphthalenecarboxamide, N-(1-phenylethyl)-, commonly known as NPD1, is a bioactive lipid mediator that has been the subject of scientific research in recent years. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is synthesized through a multistep process. NPD1 has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively. In

Mechanism of Action

The mechanism of action of NPD1 involves its interaction with various receptors and signaling pathways in the body. It has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ) and the G protein-coupled receptor GPR37. It also interacts with the N-methyl-D-aspartate (NMDA) receptor and the transient receptor potential vanilloid 1 (TRPV1) ion channel. These interactions lead to the modulation of various cellular processes, including inflammation, oxidative stress, and cell death.

Biochemical and Physiological Effects

NPD1 has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and promoting the resolution of inflammation. It has also been found to reduce oxidative stress by increasing the expression of antioxidant enzymes. NPD1 has been shown to promote cell survival and reduce cell death in various disease models. It has also been found to promote neurogenesis and enhance cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using NPD1 in lab experiments include its specificity and potency. It has been found to have a high affinity for its receptors and to be effective at low concentrations. NPD1 is also stable under various conditions, making it suitable for use in in vitro and in vivo experiments. However, the synthesis of NPD1 is complex and time-consuming, which may limit its use in large-scale experiments. The cost of NPD1 may also be a limiting factor for some researchers.

Future Directions

There are several future directions for research on NPD1. One area of interest is the development of NPD1 analogs with improved pharmacological properties. Another area of research is the investigation of the role of NPD1 in various disease models, including cancer and autoimmune diseases. The use of NPD1 in combination with other drugs or therapies is also an area of interest. Finally, the development of novel methods for the synthesis of NPD1 may facilitate its use in large-scale experiments and clinical trials.

Conclusion

In conclusion, NPD1 is a bioactive lipid mediator that has been the subject of extensive scientific research due to its potential therapeutic applications. The synthesis of NPD1 is complex, but its specificity and potency make it a valuable tool for lab experiments. NPD1 has various biochemical and physiological effects, and its mechanism of action has been studied extensively. Future research on NPD1 may lead to the development of novel therapies for various diseases.

Synthesis Methods

The synthesis of NPD1 involves a multistep process that starts with the preparation of 2-naphthoic acid. This is followed by the preparation of 2-naphthoic acid chloride, which is then reacted with N-(1-phenylethyl)amine to yield NPD1. The process is complex and requires careful control of reaction conditions to obtain high yields of pure NPD1.

Scientific Research Applications

NPD1 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, neuroprotective, and pro-resolving properties. It has been studied in various disease models, including Alzheimer's disease, Parkinson's disease, stroke, and traumatic brain injury. NPD1 has also been found to promote wound healing and reduce inflammation in skin disorders.

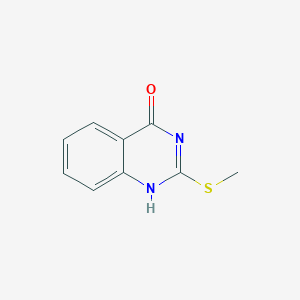

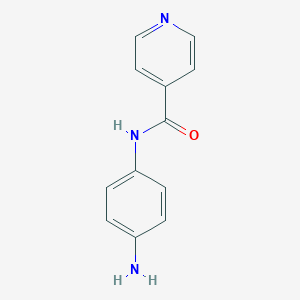

properties

CAS RN |

105452-74-2 |

|---|---|

Molecular Formula |

C19H17NO |

Molecular Weight |

275.3 g/mol |

IUPAC Name |

N-(1-phenylethyl)naphthalene-2-carboxamide |

InChI |

InChI=1S/C19H17NO/c1-14(15-7-3-2-4-8-15)20-19(21)18-12-11-16-9-5-6-10-17(16)13-18/h2-14H,1H3,(H,20,21) |

InChI Key |

ZHIQVSDHNZJZAD-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone](/img/structure/B183566.png)

![N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide](/img/structure/B183568.png)